

Molecular geometry of different Chromium(iii)fluoride hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium(iii)fluoride tetrahydrate

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An in-depth technical guide on the molecular geometry of different Chromium(III) fluoride hydrates, designed for researchers, scientists, and drug development professionals.

Introduction

Chromium(III) fluoride (CrF_3) is an inorganic compound that exists in an anhydrous state and as several hydrates.^[1] The degree of hydration significantly influences its crystal structure and physical properties.^[1] In all its forms, the chromium(III) ion maintains an octahedral coordination geometry.^{[2][3][4]} In the anhydrous form, the chromium center is coordinated by six fluoride ligands that bridge to adjacent chromium centers.^[5] In the hydrated forms, water molecules progressively replace the fluoride ligands in the coordination sphere of the chromium ion or are incorporated into the crystal lattice as water of crystallization.^{[1][5]} This guide provides a comprehensive overview of the molecular geometries of various CrF_3 hydrates, focusing on their crystallographic data and the experimental methods used for their characterization.

Molecular Geometry and Crystal Structure of Hydrates

The known hydrates of Chromium(III) fluoride include the trihydrate ($\text{CrF}_3 \cdot 3\text{H}_2\text{O}$), tetrahydrate ($\text{CrF}_3 \cdot 4\text{H}_2\text{O}$), pentahydrate ($\text{CrF}_3 \cdot 5\text{H}_2\text{O}$), hexahydrate ($[\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3$), and nonahydrate ($\text{CrF}_3 \cdot 9\text{H}_2\text{O}$).^[5] The arrangement of water molecules and fluoride ions around the central chromium atom defines the specific molecular geometry of each hydrate.

- Anhydrous CrF_3 : In the anhydrous state, the chromium centers are octahedrally coordinated by six fluoride ligands, which form a three-dimensional network by bridging to adjacent chromium centers.[1]
- Chromium(III) Fluoride Trihydrate ($\text{CrF}_3 \cdot 3\text{H}_2\text{O}$): This green hydrate is understood to have a structure containing the neutral complex $\text{fac-}[\text{CrF}_3(\text{H}_2\text{O})_3]$, where three fluoride ions and three water molecules are arranged on the faces of the octahedron around the chromium center.[2]
- Chromium(III) Fluoride Hexahydrate ($[\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3$): The hexahydrate exists as the complex cation $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$, with fluoride anions occupying positions in the crystal lattice.[5] The inner coordination sphere of the chromium ion is fully occupied by six water molecules, which is responsible for the distinct violet color characteristic of the hexaquachromium(III) ion.[5]
- Chromium(III) Fluoride Nonahydrate ($\text{CrF}_3 \cdot 9\text{H}_2\text{O}$): The nonahydrate is identified as hexaquachromium(III) fluoride trihydrate, with the formula $[\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 \cdot 3\text{H}_2\text{O}$.[2] Similar to the hexahydrate, the chromium ion's inner coordination sphere is saturated with six water molecules, with the fluoride ions acting as counter-ions and three additional water molecules present in the crystal lattice.[2]
- Other Hydrates: A pentahydrate with an orthorhombic crystal system has also been reported. [2] While the tetrahydrate is a common green hydrate, detailed crystallographic data is less available, though it is also understood to feature an octahedral chromium center with a mix of fluoride and water ligands.[2]

Data Presentation

The quantitative crystallographic data for anhydrous and various hydrated forms of Chromium(III) fluoride are summarized in the table below.

Compound	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z
Anhydrous CrF ₃	CrF ₃	Rhombohedral	R-3c	4.986	4.986	13.21	90	90	120	6
Trihydrate CrF ₃ ·3H ₂ O	CrF ₃ ·3H ₂ O	Rhombohedral	-	-	-	-	-	-	-	-
Penta hydrate CrF ₃ ·5H ₂ O	CrF ₃ ·5H ₂ O	Orthorhombic	-	-	-	-	-	-	-	-

Z: Number of formula units per unit cell. A hyphen (-) indicates that the data is not readily available in the cited literature.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Experimental Protocols

The determination of the molecular geometry of Chromium(III) fluoride hydrates relies on various analytical techniques, primarily single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

This is the primary technique for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles, in a crystal lattice.[\[2\]](#)

- Objective: To determine the crystal structure of a specific Chromium(III) fluoride hydrate.
- Methodology:
 - Crystal Growth: Single crystals of a specific hydrate are grown, often by slow evaporation of a saturated aqueous solution prepared by reacting Chromium(III) oxide with hydrofluoric acid under controlled temperature and concentration.[\[5\]](#)

- Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

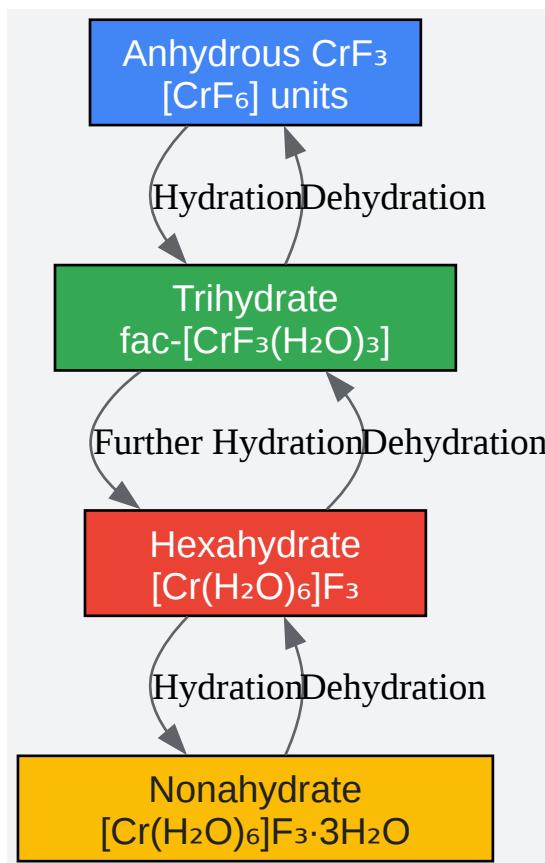
Spectroscopic Characterization

Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the coordination environment of the chromium ion.

- Infrared (IR) Spectroscopy: This technique is used to identify the vibrational modes of coordinated water molecules and the chromium-fluorine bonds.[6]
- Sample Preparation (KBr Pellet Method): A small amount of the sample is ground with dry, spectroscopy-grade potassium bromide (KBr).[7] The mixture is then pressed into a thin, transparent pellet.[7]
- Spectral Acquisition: The pellet is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the 4000–400 cm^{-1} range.[7]
- UV-Visible (UV-Vis) Spectroscopy: This method provides information about the d-d electronic transitions of the Cr(III) ion, which are sensitive to the coordination environment.[6]
- Sample Preparation: A dilute solution of the Chromium(III) fluoride hydrate is prepared in a suitable solvent, typically deionized water.[7]
- Spectral Measurement: The absorption spectrum of the solution is recorded using a spectrophotometer over the visible and ultraviolet range (e.g., 300-800 nm).[7]

Mandatory Visualization

The different hydrated forms of Chromium(III) fluoride can be conceptually linked through processes of hydration and dehydration, which are influenced by external conditions such as temperature and humidity.[\[1\]](#)



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Caption: Hydration and dehydration pathways of Chromium(III) fluoride.

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- To cite this document: BenchChem. [Molecular geometry of different Chromium(III)fluoride hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12062078#molecular-geometry-of-different-chromium-iii-fluoride-hydrates]

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